Product packaging for Imatinib Meta-methyl-piperazine Impurity(Cat. No.:CAS No. 1246819-59-9)

Imatinib Meta-methyl-piperazine Impurity

Cat. No.: B587614
CAS No.: 1246819-59-9
M. Wt: 493.615
InChI Key: HIPOQAXTOUMJRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Research in Contemporary Pharmaceutical Science

Research into pharmaceutical impurities is critical for ensuring the quality and safety of medications. gmpinsiders.com Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances. fda.govich.org These guidelines necessitate the identification and characterization of impurities above certain thresholds, typically 0.10% to 0.15%. ijnrd.org The presence of impurities can potentially alter the drug's therapeutic effect or lead to adverse reactions. Therefore, a thorough understanding of the impurity profile of an API is a non-negotiable aspect of drug development and manufacturing. gmpinsiders.com

Overview of Imatinib Mesylate Synthesis and Associated Impurity Landscape

Imatinib, a tyrosine kinase inhibitor, is a vital medication in the treatment of various cancers. ijnrd.org Its synthesis is a multi-step process that can generate a range of impurities. These can include starting materials, by-products, intermediates, and degradation products. newdrugapprovals.org The final step in the synthesis of Imatinib typically involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a derivative of benzoic acid. epa.gov The desired product is the para-substituted isomer.

However, the synthesis can also lead to the formation of positional isomers, which have the same molecular formula and connectivity of atoms but differ in the spatial arrangement of a substituent on the aromatic ring. These are considered process-related impurities and their presence must be carefully controlled.

Research Rationale and Specific Focus on Imatinib Meta-methyl-piperazine Impurity

The this compound is a positional isomer of Imatinib. It arises from the use of an isomeric starting material, specifically 3-((4-methylpiperazin-1-yl)methyl)benzoic acid or its derivatives, instead of the intended 4-substituted regioisomer. The seemingly minor shift of the piperazine-methyl group from the para to the meta position on the benzoyl moiety results in a distinct chemical entity with its own unique physicochemical properties. Understanding this specific impurity is crucial as its toxicological profile and potential pharmacological activity may differ from that of the parent drug.

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive overview of the this compound. The objectives are to:

Detail its chemical properties.

Elucidate its synthetic pathway.

Describe the analytical techniques used for its characterization.

Outline the methods for its detection and quantification.

Discuss strategies for its control during the manufacturing process.

Provide a summary of the regulatory context for such impurities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H31N7O B587614 Imatinib Meta-methyl-piperazine Impurity CAS No. 1246819-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O/c1-21-8-9-25(18-27(21)34-29-31-12-10-26(33-29)24-7-4-11-30-19-24)32-28(37)23-6-3-5-22(17-23)20-36-15-13-35(2)14-16-36/h3-12,17-19H,13-16,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPOQAXTOUMJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20741185
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-59-9
Record name 3-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20741185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of Imatinib Meta Methyl Piperazine Impurity Formation

Investigation of Synthetic Process-Related Impurity Pathways

The primary route for the genesis of the Imatinib Meta-methyl-piperazine Impurity is understood to be through side reactions occurring during the synthesis of Imatinib. The formation is attributed to a lack of complete regioselectivity in one of the key bond-forming steps.

Analysis of Precursor Reactivity and Side Reactions Leading to Impurity Genesis

The synthesis of Imatinib typically involves the condensation of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine with a reactive derivative of 4-(4-methylpiperazin-1-yl)methylbenzoic acid. The key reaction is the formation of an amide bond between the amine group on the phenyl ring of the pyrimidineamine precursor and the carboxyl group of the benzoic acid derivative.

The precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, possesses two potentially reactive amine groups. While the desired reaction is the acylation of the amino group at the 5-position of the phenyl ring, there is a potential for a side reaction where the acylation occurs at a different position, leading to the formation of positional isomers. The this compound is one such isomer, where the piperazine-containing side chain is attached at the meta position relative to the methyl group on the benzamide (B126) ring, instead of the para position as in Imatinib.

Some synthetic methods for Imatinib have been noted to produce a certain percentage of isomers that are challenging to separate from the final product. This strongly suggests that the formation of the meta-isomer is an inherent consequence of the chosen synthetic route and the reactivity of the precursors.

Studies on Degradation-Derived Impurity Formation

Forced degradation studies are essential to identify potential impurities that may form when a drug substance is exposed to various stress conditions over its shelf life. Extensive studies have been conducted on Imatinib to characterize its degradation profile.

Based on the available scientific literature, the this compound is not reported as a degradation product of Imatinib. The identified degradation products arise from the chemical breakdown of the Imatinib molecule itself, primarily through oxidation and hydrolysis.

Characterization of Oxidative Degradation Routes

Under oxidative stress conditions, typically induced by agents such as hydrogen peroxide, Imatinib is known to degrade into several N-oxide derivatives. nih.gov The primary sites of oxidation are the nitrogen atoms of the piperazine (B1678402) ring. nih.gov

Oxidative Degradation Products of Imatinib
4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide
4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide

These compounds are formed through the oxidation of one or both of the nitrogen atoms in the piperazine moiety of Imatinib. nih.gov

Examination of Photolytic Degradation Pathways

Studies on the photolytic stability of Imatinib have shown that it is relatively stable when exposed to light. nih.gov Significant degradation leading to the formation of impurities is generally not observed under photolytic stress conditions. nih.gov

Assessment of Hydrolytic Degradation Mechanisms

Imatinib has been found to be susceptible to degradation under hydrolytic conditions, particularly at neutral, acidic, and alkaline pH. nih.govnih.gov The primary site of hydrolytic cleavage is the amide bond. nih.gov

Hydrolytic Degradation Products of Imatinib
4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine
4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid

These two products result from the cleavage of the amide linkage that connects the two main fragments of the Imatinib molecule. nih.gov

Identification of Thermal Degradation Products

Forced degradation studies are crucial for identifying potential degradation products of a drug substance and understanding its intrinsic stability. researchgate.netwisdomlib.org In the case of Imatinib, thermal stress testing has been conducted to evaluate its stability and characterize the resulting degradants. researchgate.netnih.gov

Imatinib generally exhibits good thermal stability. nih.gov Studies on the solid-state form of Imatinib mesylate (α form) show a single-step mass loss during the degradation process, with the onset of melting occurring at approximately 220.6°C. nih.govresearchgate.netwilddata.cn However, under forced conditions, such as exposure to high temperatures over time, degradation does occur. researchgate.netnih.gov While Imatinib is relatively stable under dry heat, the degradation pathways often involve hydrolysis and oxidation, which can be accelerated by heat. nih.govnih.gov

The primary degradation products identified in stress studies, which include thermal conditions, result from the cleavage of the amide bond or oxidation of the piperazine ring. nih.gov

Research Findings on Imatinib Degradation:

Hydrolytic Degradation: Under acidic and alkaline hydrolytic conditions, which can be induced by heat, the main degradation products are formed by the cleavage of the central amide linkage. nih.gov This results in the formation of 4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamine and 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid. nih.gov

Oxidative Degradation: Oxidation is another significant degradation pathway. The main products are various N-oxides of the piperazine ring. nih.gov These include the piperazine-N1-oxide, piperazine-N4-oxide, and the N1,N4-dioxide derivatives of Imatinib. nih.gov

Neutral pH Degradation: Imatinib degrades significantly at a neutral pH, which appears to be due to the hydrolysis of the amide group via a nucleophilic attack. nih.gov

The table below summarizes the major degradation products of Imatinib identified under various stress conditions, including thermal stress.

Degradation Product NameFormation ConditionReference
4-methyl-N3-(4-pyridin-3-yl-pyrimidyn-2-yl)-benzene-1,3-diamineAcidic and Alkaline Hydrolysis nih.gov
4-(4-methyl-piperazin-1-ylmethyl)-benzoic acidAcidic and Alkaline Hydrolysis nih.gov
4-[(4-methyl-4-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib piperazine N4-oxide)Oxidation nih.gov
4-[(4-methyl-1-oxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib piperazine N1-oxide)Oxidation nih.gov
4-[(4-methyl-1,4-dioxido-piperazin-1-yl)-methyl]-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (Imatinib piperazine N1,N4-dioxide)Oxidation nih.gov

Influence of Raw Material Purity and Intermediate Transformations on Impurity Genesis

The presence of impurities in an active pharmaceutical ingredient (API) can significantly affect the quality and safety of the final drug product. ijnrd.org The "this compound" is a process-related impurity, meaning its formation is intrinsically linked to the synthesis process, specifically the purity of the starting materials and intermediates. ijnrd.orggoogle.com This impurity is a positional isomer of Imatinib, where the 4-methylpiperazin-1-yl)methyl group is attached to the meta-position (position 3) of the benzamide ring instead of the para-position (position 4). nih.gov

The primary route for the synthesis of Imatinib involves the condensation reaction between N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine and a benzoic acid derivative, typically 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride. newdrugapprovals.orggoogleapis.com The genesis of the meta-isomer impurity is directly attributable to the presence of the corresponding meta-isomer in the benzoic acid-derived raw material.

Key Factors in Meta-Isomer Impurity Formation:

Isomeric Purity of Starting Materials: The most probable cause for the formation of the Imatinib meta-isomer is the presence of 3-(4-methylpiperazin-1-yl-methyl)benzoyl chloride (or the corresponding benzoic acid) as an impurity in the 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride starting material. If the raw material contains this positional isomer, it will react with the amine intermediate in the same manner as the para-isomer, leading to the formation of the final meta-impurity alongside the desired Imatinib API.

Control of Synthetic Intermediates: The impurity can be introduced during the synthesis of the benzoic acid side chain. For instance, the reaction of 4-chloromethyl benzoyl chloride with N-methylpiperazine is a key step. googleapis.com If the 4-chloromethyl benzoyl chloride contains its meta-isomer (3-chloromethyl benzoyl chloride), this will lead to a mixture of positional isomers that can be carried through to the final API.

Purification Challenges: The structural similarity between the desired para-isomer (Imatinib) and the meta-impurity makes their separation challenging. nih.govgoogleapis.com Both compounds have identical molecular weights and similar polarities, which complicates purification by standard chromatographic or crystallization methods. googleapis.com Therefore, controlling the purity of the raw materials is the most effective strategy to limit the level of this impurity in the final product. google.comgoogle.com

The table below outlines the key raw materials and intermediates in Imatinib synthesis and how their purity influences the formation of the meta-isomer impurity.

Raw Material / IntermediateRole in SynthesisSource of Meta-Isomer ImpurityReference
4-(4-methylpiperazin-1-yl-methyl)benzoic acid (or its acyl chloride)Key side-chain precursor that forms the benzamide portion of Imatinib.Presence of the isomeric impurity, 3-(4-methylpiperazin-1-yl-methyl)benzoic acid, which reacts to form the meta-impurity. newdrugapprovals.orggoogleapis.com
4-Chloromethyl benzoyl chlorideIntermediate used to synthesize the benzoic acid side-chain.Contamination with 3-Chloromethyl benzoyl chloride during its synthesis. googleapis.com
N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamineCore amine intermediate that is acylated by the benzoic acid derivative.This intermediate is not the source of the meta-isomer, but its own purity is critical for the overall impurity profile. ijnrd.orggoogleapis.com

Synthesis and Formation Mechanisms

Plausible Synthetic Routes and Key Intermediates

The formation of the Imatinib Meta-methyl-piperazine Impurity is directly linked to the presence of the corresponding meta-substituted starting material in the final step of the Imatinib synthesis. The key precursor is 3-((4-methylpiperazin-1-yl)methyl)benzoic acid .

A plausible synthetic route to this precursor involves the reaction of 3-cyanobenzaldehyde (B1676564) with 1-methylpiperazine (B117243) via reductive amination to form 3-((4-methylpiperazin-1-yl)methyl)benzonitrile. chemicalbook.com Subsequent hydrolysis of the nitrile group yields the desired 3-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Reaction Conditions Influencing Impurity Formation

The presence of the meta-isomer of the benzoic acid derivative as an impurity in the starting material for the final coupling step is the primary cause of the formation of the this compound. The level of this impurity in the final API is directly proportional to its concentration in the starting materials.

Structural Elucidation and Reference Standard Characterization of Imatinib Meta Methyl Piperazine Impurity

Application of Multi-Dimensional NMR Spectroscopy for Definitive Structural Assignment

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including pharmaceutical impurities. Techniques such as 1H NMR, 13C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide detailed information about the connectivity and spatial relationships of atoms within a molecule.

For the Imatinib meta-methyl-piperazine impurity, 1H NMR spectroscopy is used to identify the number and types of protons and their neighboring environments. ijnrd.org The chemical shifts, splitting patterns, and integration values of the proton signals allow for the initial mapping of the molecular structure. For instance, the aromatic protons will exhibit distinct signals in the downfield region of the spectrum, while the protons of the methyl and piperazine (B1678402) groups will appear in the upfield region.

To further confirm the carbon framework and the attachment of protons to specific carbon atoms, 13C NMR and DEPT (Distortionless Enhancement by Polarization Transfer) experiments are conducted. These experiments reveal the number of different carbon environments and distinguish between CH, CH2, and CH3 groups.

Two-dimensional NMR techniques are then employed for the definitive assignment of the structure. COSY experiments establish the correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton networks within the various fragments of the molecule.

HSQC and HMBC experiments are pivotal in connecting the proton and carbon skeletons. HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). These long-range correlations are instrumental in piecing together the different structural fragments, such as confirming the position of the methyl-piperazine group on the benzamide (B126) ring at the meta position relative to the amide linkage. The collective data from these multi-dimensional NMR experiments provide conclusive evidence for the structural assignment of the this compound. nih.gov

Table 1: Illustrative NMR Data for Structural Assignment

Technique Information Obtained Relevance to this compound
1H NMR Proton chemical shifts, coupling constants (J-values), and integrationIdentifies distinct proton environments, such as those on the pyridine, pyrimidine, and substituted phenyl rings, as well as the methyl and piperazine moieties.
13C NMR Carbon chemical shiftsDetermines the number of unique carbon atoms and provides information about their electronic environment.
COSY 1H-1H correlationsEstablishes connectivity between adjacent protons, helping to define the spin systems within the aromatic rings and the piperazine ring.
HSQC Direct 1H-13C correlationsAssigns protons to their directly attached carbon atoms.
HMBC Long-range 1H-13C correlationsConfirms the connectivity of different structural fragments, for example, linking the piperazine methyl group to the correct carbon on the benzoyl ring.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise mass of a molecule with high accuracy. nih.gov This precision allows for the calculation of the elemental composition and, consequently, the molecular formula of a compound. nih.gov For the this compound, HRMS is critical for confirming its identity.

The impurity is introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), to generate intact molecular ions with minimal fragmentation. The mass analyzer then measures the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy, often to four or more decimal places.

The experimentally determined accurate mass is then compared to the theoretical masses of potential molecular formulas. Software algorithms can generate a list of possible elemental compositions that fall within a narrow mass tolerance window (typically <5 ppm) of the measured mass. By considering the elements known to be present in the starting materials and reagents used in the synthesis of Imatinib (C, H, N, O), the most plausible molecular formula can be confidently assigned.

For the this compound, the expected molecular formula is C29H31N7O. pharmaffiliates.comlgcstandards.comnih.gov HRMS analysis would be expected to yield a measured mass that corresponds very closely to the calculated exact mass of this formula. This confirmation of the molecular formula provides orthogonal evidence to the structural information obtained from NMR spectroscopy, solidifying the identification of the impurity. lcms.cz

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value Reference
Molecular Formula C29H31N7O pharmaffiliates.comlgcstandards.comnih.gov
Molecular Weight 493.60 g/mol pharmaffiliates.com
Monoisotopic Mass 493.259 Da lgcstandards.com
Ionization Mode ESI+ waters.com
Expected [M+H]+ 494.2663Calculated

Laboratory Synthesis and Isolation of Purified Reference Standards for Impurity Research

The synthesis of this impurity would likely involve a multi-step process, mirroring the synthetic route of the parent drug but utilizing a starting material where the piperazine-methyl group is attached to the meta-position of the benzoic acid derivative. This would involve the coupling of 3-((4-methylpiperazin-1-yl)methyl)benzoic acid with N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)amine.

Following the chemical synthesis, the crude product would be subjected to rigorous purification techniques to isolate the this compound with a high degree of purity (often >95%). lgcstandards.comlgcstandards.com Common purification methods include:

Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption to a stationary phase. Different types of chromatography, such as flash chromatography or preparative high-performance liquid chromatography (HPLC), can be employed to achieve the desired purity. google.comgoogle.com

The purity of the isolated reference standard is then thoroughly assessed using a combination of analytical techniques, including HPLC, NMR, and HRMS, to confirm its identity and establish its purity profile. This well-characterized reference standard can then be used for various purposes, including:

Analytical Method Development and Validation: As a marker to identify and quantify the impurity in batches of Imatinib.

Forced Degradation Studies: To understand the degradation pathways of Imatinib and identify potential new impurities.

Toxicological Studies: To assess the potential biological activity and safety risks associated with the impurity.

Several chemical suppliers offer the this compound as a reference standard, indicating its importance in the pharmaceutical industry. lgcstandards.compharmaffiliates.comklivon.com

Controlling a Key Imatinib Impurity: A Review of Mitigation and Management Strategies

The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that demands rigorous control to ensure the safety and efficacy of drug products. In the manufacturing of Imatinib, a widely used tyrosine kinase inhibitor, the formation of the "this compound" presents a notable challenge. This article provides a focused overview of the mitigation and control strategies employed to minimize this specific impurity, delving into process optimization during synthesis and post-synthetic purification techniques.

Analytical Methodologies for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

A validated stability-indicating HPLC or UPLC method is the standard for the quantification of the Imatinib Meta-methyl-piperazine Impurity. nih.gov

ParameterTypical Conditions
Column C18 or Phenyl stationary phase
Mobile Phase A Aqueous buffer (e.g., phosphate (B84403) or formate)
Mobile Phase B Acetonitrile or Methanol
Detection UV at approximately 265 nm
Flow Rate 0.8 - 1.5 mL/min (HPLC), 0.3 - 0.5 mL/min (UPLC)

Hyphenated Techniques (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced selectivity and sensitivity for the detection and quantification of impurities, especially at trace levels. The use of tandem mass spectrometry (MS/MS) allows for the selective monitoring of specific fragment ions, which can be crucial for distinguishing between isomers. nih.gov

Computational and Theoretical Studies on Imatinib Meta Methyl Piperazine Impurity

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Energy Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for understanding the electronic structure, stability, and reactivity of molecules. For the Imatinib meta-methyl-piperazine impurity, these calculations can elucidate the potential reaction mechanisms leading to its formation and profile the energy landscapes of these pathways.

Reaction Mechanism Elucidation: The formation of the meta-isomer of the N-methyl-piperazine moiety, as opposed to the intended para-isomer (Imatinib), is likely a result of non-regioselective synthesis or rearrangement under certain conditions. Quantum chemical calculations can model the transition states and intermediates of the synthetic steps. By comparing the activation energies for the formation of the meta- versus the para-substituted product, a theoretical prediction of the impurity-to-product ratio can be established under various reaction conditions (e.g., temperature, solvent).

Energy Profiling: DFT calculations can determine the relative thermodynamic stabilities of the Imatinib parent molecule and its meta-methyl-piperazine impurity. This is crucial for understanding whether the impurity is formed under kinetic or thermodynamic control. A detailed energy profile can reveal the most stable conformations of the impurity and provide insights into its potential to interconvert or degrade. Studies on related molecules, such as Imatinib polymorphs, have successfully used DFT with functionals like B3LYP and basis sets like 6-311G(d,p) to analyze molecular properties and interactions, a methodology directly applicable here. researchgate.net

Table 1: Hypothetical Energy Profile Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from a comparative quantum chemical study. The values are for illustrative purposes.

Parameter Imatinib (Para-isomer) This compound Interpretation
Ground State Energy (Hartree) -2500.123 -2500.119 The para-isomer (Imatinib) is slightly more thermodynamically stable.
Activation Energy of Formation (kcal/mol) 20.5 22.1 The formation of the para-isomer is kinetically favored.
Dipole Moment (Debye) 5.8 6.5 The impurity is more polar, which may affect its solubility and chromatographic behavior.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. These simulations are invaluable for exploring the conformational landscape of a molecule and its interactions with its environment, such as solvent molecules or biological targets like kinases.

Intermolecular Interactions: MD simulations provide a dynamic picture of how the impurity interacts with surrounding molecules. In the context of drug development, a critical application is to simulate the interaction between the impurity and the target protein (e.g., Abl kinase). By calculating binding free energies, researchers can predict whether the impurity is likely to bind to the same target as the active pharmaceutical ingredient (API). Hydrogen bond analysis from simulations of Imatinib with various kinases has revealed distinct patterns of interaction that govern binding affinity and specificity. escholarship.org Similar analyses for the meta-impurity would clarify its potential for off-target effects or interference with the API's mechanism of action.

Table 2: Illustrative Data from Comparative Molecular Dynamics Simulations This table presents hypothetical comparative data points derived from MD simulations of Imatinib and its meta-impurity interacting with a target kinase.

Simulation Parameter Imatinib (Para-isomer) This compound Implication
Binding Free Energy (kcal/mol) -12.5 -8.2 The impurity has a significantly lower binding affinity for the target kinase.
Average Number of H-Bonds with Target 3.5 1.2 Key hydrogen bonding interactions are lost or destabilized with the impurity.
Root Mean Square Fluctuation (RMSF) of Piperazine (B1678402) Ring (Å) 1.2 1.8 The piperazine moiety of the impurity is more flexible, potentially leading to less stable binding.
Conformational Entropy Change upon Binding (J/mol·K) -45 -20 The binding of the impurity is less entropically favored. escholarship.org

In Silico Prediction of Spectroscopic Properties and Chromatographic Behavior

In silico methods can predict analytical properties, which is extremely useful for the identification and quantification of unknown impurities in a drug substance.

Prediction of Spectroscopic Properties: Quantum chemical methods like DFT can be used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net By calculating the vibrational frequencies and NMR chemical shifts of the this compound, a theoretical spectrum can be generated. This predicted spectrum can then be compared with experimental data from an isolated impurity to confirm its structure. This is particularly useful for distinguishing between isomers, as the predicted spectra for the meta- and para-isomers would show distinct differences in key regions (e.g., the aromatic C-H bending patterns in the IR spectrum or the chemical shifts of the phenyl protons in the ¹H NMR spectrum).

Prediction of Chromatographic Behavior: Quantitative Structure-Property Relationship (QSPR) models can predict chromatographic retention times. These models use calculated molecular descriptors (e.g., logP, polar surface area, dipole moment, molecular volume) to build a statistical relationship with experimentally determined retention times. By calculating these descriptors for the meta-methyl-piperazine impurity, its approximate retention time in a given High-Performance Liquid Chromatography (HPLC) system can be predicted. This helps analysts to look for the impurity peak in the correct region of the chromatogram, facilitating method development and validation.

Predictive Modeling of Impurity Formation and Degradation Pathways

Understanding how an impurity is formed and how it degrades is critical for process control and stability testing.

Modeling of Impurity Formation: The synthesis of Imatinib involves several steps where positional isomers could potentially form. Predictive models can be built based on the reaction kinetics and thermodynamics elucidated by quantum chemical calculations. These models can simulate how changes in reaction parameters (e.g., temperature, reagent concentration, catalyst) would affect the yield of the meta-methyl-piperazine impurity. This allows for the optimization of the synthetic process to minimize impurity formation. For example, patents describing the synthesis of other Imatinib impurities provide a basis for understanding the types of side reactions that can occur. google.comgoogle.com

Modeling of Degradation Pathways: Imatinib is known to degrade under certain conditions, such as photocatalysis. researchgate.net Computational models can be used to predict the most likely degradation pathways for the meta-methyl-piperazine impurity. By simulating reactions with potential degradants (e.g., water, oxygen, light), the most labile bonds in the molecule can be identified. This can predict the structures of potential degradation products, which is essential information for designing forced degradation studies and developing stability-indicating analytical methods. For instance, the N-oxide of the piperazine moiety has been identified as a metabolite and degradation product of Imatinib, and similar pathways could be anticipated for the impurity. researchgate.net

Conclusion

The Imatinib Meta-methyl-piperazine Impurity is a critical process-related impurity that requires careful control during the manufacturing of Imatinib. Its formation is directly linked to the isomeric purity of the starting materials. A thorough understanding of its synthesis, characterization, and analytical detection is essential for ensuring the quality, safety, and efficacy of the final drug product. The implementation of robust control strategies, including stringent raw material specifications and validated analytical methods, is paramount to meeting the rigorous standards set by regulatory authorities.

Q & A

Basic Question: What analytical techniques are recommended for identifying and quantifying Imatinib Meta-methyl-piperazine Impurity in drug formulations?

Answer:
The impurity must be resolved from the active pharmaceutical ingredient (API) and other process-related impurities using chromatographic methods. High-performance liquid chromatography (HPLC) with UV detection is the primary method, as demonstrated in stability-indicating assays where peak purity is validated using photodiode array (PDA) detectors to ensure no co-elution . For structural confirmation, hyphenated techniques such as LC-MS/MS and NMR are critical. Mass spectrometry provides molecular weight and fragmentation patterns, while NMR (e.g., 1^1H, 13^{13}C) confirms stereochemistry and substitution patterns . Quantitative thresholds should align with ICH Q3A/B guidelines, where impurities ≥0.10% require identification and qualification .

Basic Question: How do ICH guidelines inform control strategies for this compound during drug development?

Answer:
ICH Q3A/B mandates that impurities ≥0.10% (or 1 mg/day intake, whichever is lower) must be identified, quantified, and qualified through toxicological studies. For method validation, specificity, accuracy (recovery 90–110%), linearity (R2^2 ≥0.99), and robustness (e.g., pH, column temperature variations) must be demonstrated . Stability studies under forced degradation conditions (acid/base hydrolysis, oxidation, thermal stress) are required to confirm method suitability for detecting degradation-related impurities .

Advanced Question: What experimental design considerations are critical when developing a stability-indicating method for this impurity?

Answer:
A systematic approach includes:

  • Forced Degradation Studies : Expose Imatinib to 0.1N HCl/NaOH (24h, 60°C), 3% H2_2O2_2 (6h), and photolytic stress (1.2 million lux-hours) to generate degradation products .
  • Peak Purity Analysis : Use PDA detectors to confirm no co-elution of impurity and API peaks.
  • Orthogonal Method Validation : Cross-validate using GC-MS for volatile impurities or capillary electrophoresis for charged species .
  • Reference Standards : Source or synthesize impurity reference materials (e.g., 4-(4-Methylpiperazinemethyl)benzoic acid dihydrochloride) to establish calibration curves .

Advanced Question: How can researchers resolve contradictory data in impurity quantification across different analytical platforms?

Answer:
Discrepancies often arise from matrix effects (e.g., ionization suppression in LC-MS) or column selectivity differences. Mitigation strategies include:

  • Cross-Validation : Compare results from HPLC, LC-MS, and NMR, ensuring all methods are calibrated with the same reference standard .
  • Spiked Recovery Experiments : Add known impurity concentrations to placebo formulations to assess accuracy.
  • Statistical Analysis : Apply ANOVA to evaluate inter-method variability and identify systematic errors .

Basic Question: What synthetic pathways are reported for generating this compound?

Answer:
The impurity can arise during the synthesis of Imatinib’s piperazine moiety. Key steps include:

  • Bromination and Amination : React 4-methylpiperazine with a benzyl halide intermediate under nucleophilic substitution conditions (e.g., K2_2CO3_3 in DMF, 80°C) .
  • Byproduct Formation : Incomplete purification or side reactions (e.g., over-alkylation) during API synthesis may generate the impurity. Optimize reaction stoichiometry (molar ratio ~1:1.2) and solvent polarity (e.g., acetonitrile vs. THF) to minimize byproducts .

Advanced Question: What in vitro models are suitable for assessing the impurity’s impact on drug efficacy and safety?

Answer:

  • Kinase Inhibition Assays : Test the impurity’s binding affinity to BCR-ABL tyrosine kinase compared to Imatinib using fluorescence resonance energy transfer (FRET) or radioactive 32^{32}P-ATP assays .
  • Cytotoxicity Screening : Use human hepatocyte (e.g., HepG2) or renal (HEK293) cell lines to evaluate impurity-induced toxicity at concentrations up to 10× the therapeutic dose .
  • Metabolic Stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) to predict pharmacokinetic interference .

Advanced Question: How can researchers address challenges in isolating trace-level impurities for structural elucidation?

Answer:

  • Preparative HPLC : Scale up analytical methods using C18 columns (250 × 21.2 mm, 10 μm) with isocratic elution (e.g., 0.1% TFA in acetonitrile/water) to collect impurity fractions .
  • Lyophilization : Concentrate fractions under reduced pressure and lyophilize to obtain solids for NMR.
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., 2^2H-imatinib) to distinguish impurity signals from background noise in NMR spectra .

Basic Question: What criteria define the acceptable limit for this impurity in final drug products?

Answer:
Thresholds are determined by:

  • Toxicological Assessment : Genotoxicity studies (Ames test, micronucleus assay) and maximum daily exposure limits (e.g., ≤1.5 μg/day for mutagenic impurities per ICH M7) .
  • Clinical Relevance : Ensure impurity levels do not alter Imatinib’s pharmacokinetic profile (e.g., AUC, Cmax_{max}) in bioequivalence studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.